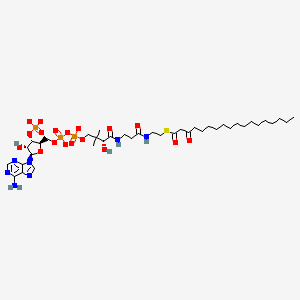

3-oxooctadecanoyl-CoA(4-)

Descripción

Contextualization within Cellular Lipid Metabolism

Cellular lipid metabolism encompasses a complex network of anabolic (synthesis) and catabolic (degradation) pathways that regulate the storage and utilization of fatty acids. 3-Oxooctadecanoyl-CoA is a critical intermediate found in two central and opposing pathways: fatty acid elongation and fatty acid degradation (beta-oxidation).

Fatty Acid Elongation: This anabolic process occurs primarily in the endoplasmic reticulum and is responsible for extending the carbon chain of fatty acids beyond the 16-carbon length of palmitate, which is the typical product of de novo fatty acid synthesis. uniprot.org This elongation is vital for producing very-long-chain fatty acids (VLCFAs), which are essential precursors for complex lipids like ceramides (B1148491) and sphingolipids. uniprot.orguniprot.org In this pathway, 3-oxooctadecanoyl-CoA is generated as an intermediate. Specifically, the enzyme system, which includes fatty acid elongase 3, catalyzes the condensation of an 18-carbon acyl-CoA primer with malonyl-CoA to form 3-oxooctadecanoyl-CoA. uniprot.org For instance, the reaction can proceed from hexadecanoyl-CoA (a 16-carbon fatty acid) and malonyl-CoA to produce 3-oxooctadecanoyl-CoA, an 18-carbon ketoacyl-CoA. uniprot.org

Fatty Acid Degradation (Beta-Oxidation): This catabolic pathway, occurring in both mitochondria and peroxisomes, systematically breaks down fatty acids to produce acetyl-CoA, a primary fuel for the citric acid cycle. metabolicatlas.orgumaryland.edu In the mitochondrial beta-oxidation of even-chain fatty acids, 3-oxooctadecanoyl-CoA is a key intermediate. metabolicatlas.org It is formed during the third step of the beta-oxidation cycle when 3-hydroxyoctadecanoyl-CoA is oxidized by the enzyme 3-hydroxyacyl-CoA dehydrogenase, a reaction that utilizes NAD+ as a cofactor. metabolicatlas.orgopenaccessjournals.com Subsequently, in the fourth and final step of the cycle, 3-oxooctadecanoyl-CoA undergoes thiolytic cleavage catalyzed by the enzyme 3-ketoacyl-CoA thiolase. umaryland.edugenome.jp This reaction yields acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter (in this case, palmitoyl-CoA). github.com

Overview of its Role as a Key Metabolic Intermediate

The significance of 3-oxooctadecanoyl-CoA lies in its position as a transient intermediate that is acted upon by multiple enzymes in different cellular compartments and pathways. Its formation and consumption are tightly regulated steps in lipid metabolism.

In the context of fatty acid elongation within the microsomal system, 3-oxooctadecanoyl-CoA is the substrate for the first reductive step. hmdb.ca The enzyme very-long-chain 3-oxoacyl-CoA reductase catalyzes the reduction of the keto group of 3-oxooctadecanoyl-CoA to a hydroxyl group, forming (3R)-hydroxyoctadecanoyl-CoA. uniprot.orgymdb.ca This reaction requires the reducing power of NADPH. uniprot.orgontosight.ai

Conversely, in the degradative pathway of beta-oxidation, 3-oxooctadecanoyl-CoA is the product of an oxidation reaction and the substrate for a cleavage reaction. metabolicatlas.orgopenaccessjournals.com The enzyme 3-ketoacyl-CoA thiolase facilitates the attack by a free coenzyme A molecule, leading to the release of acetyl-CoA and the formation of palmitoyl-CoA, which then re-enters the beta-oxidation spiral for further degradation. umaryland.edugithub.com

The table below summarizes the key enzymatic reactions involving 3-oxooctadecanoyl-CoA.

| Metabolic Pathway | Reaction | Enzyme | Cellular Location |

| Fatty Acid Elongation | Hexadecanoyl-CoA + Malonyl-CoA → 3-Oxooctadecanoyl-CoA + CO₂ + CoA | Fatty Acid Elongase System (e.g., Elongase 3) | Endoplasmic Reticulum |

| Fatty Acid Elongation | 3-Oxooctadecanoyl-CoA + NADPH + H⁺ → (3R)-Hydroxyoctadecanoyl-CoA + NADP⁺ | Very-long-chain 3-oxoacyl-CoA reductase | Endoplasmic Reticulum |

| Beta-Oxidation | 3-Hydroxyoctadecanoyl-CoA + NAD⁺ → 3-Oxooctadecanoyl-CoA + NADH + H⁺ | 3-Hydroxyacyl-CoA dehydrogenase | Mitochondria |

| Beta-Oxidation | 3-Oxooctadecanoyl-CoA + CoA → Palmitoyl-CoA + Acetyl-CoA | 3-Ketoacyl-CoA thiolase | Mitochondria, Peroxisomes |

The Chemical Compound 3-Oxooctadecanoyl-CoA(4-): A Deep Dive into its Biosynthesis

Introduction

3-Oxooctadecanoyl-CoA(4-) is a crucial intermediate metabolite in the intricate process of fatty acid elongation. hmdb.caecmdb.cahmdb.capathbank.orghmdb.ca This molecule, a 3-oxo-fatty acyl-CoA, is formed through the condensation of the thiol group of coenzyme A with the carboxyl group of 3-oxooctadecanoic acid. nih.gov Its significance lies in its position within the microsomal fatty acid chain elongation system, a fundamental pathway for the synthesis of long and very-long-chain fatty acids. hmdb.cahmdb.ca

Biosynthesis Pathways of 3-Oxooctadecanoyl-CoA(4-)

The generation of 3-oxooctadecanoyl-CoA(4-) is primarily attributed to two key metabolic pathways: the microsomal fatty acid chain elongation system and condensation reactions within de novo fatty acid synthesis.

Microsomal Fatty Acid Chain Elongation System

The primary route for the synthesis of 3-oxooctadecanoyl-CoA(4-) is through the microsomal fatty acid chain elongation system. This process occurs at the endoplasmic reticulum and involves a series of enzymatic reactions to extend the carbon chain of fatty acids. numberanalytics.com

A family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins are the key catalysts in this pathway. nih.govspringermedizin.de These enzymes facilitate the initial and rate-limiting condensation step. nih.govacs.org

ELOVL3, ELOVL6, and ELOVL7 are particularly involved in the elongation of saturated and monounsaturated long-chain fatty acids. mdpi.comdiva-portal.orgcambridge.org Specifically, they catalyze the condensation of palmitoyl-CoA with malonyl-CoA to produce 3-oxooctadecanoyl-CoA. reactome.org ELOVL6 exhibits a high affinity for C16-acyl-CoA and is crucial for the two-carbon extension from C16 to C18. hmdb.camdpi.com ELOVL3 also demonstrates affinity for C16-acyl-CoA, although about half as strong as ELOVL6, and can elongate fatty acids up to C22. mdpi.comcambridge.org ELOVL7 is also involved in this elongation process. cambridge.orgreactome.org

| ELOVL Protein | Preferred Substrate(s) | Product Chain Length | Key Regulatory Factors |

|---|---|---|---|

| ELOVL3 | C16:0 to C22:0 Saturated and Monounsaturated Fatty Acyl-CoAs | Up to C24 | Triggered by factors promoting fatty acid oxidation (e.g., norepinephrine), repressed by LXR. springermedizin.de Regulated by all three PPAR isoforms. diva-portal.org |

| ELOVL6 | C12:0 to C16:0 Saturated Fatty Acyl-CoAs | Up to C18 | Regulated by SREBP-1c and LXR. nih.govspringermedizin.de Enzymatic activity increased by NADPH. mdpi.com |

| ELOVL7 | C16:0 to C22:0 Saturated and Monounsaturated Fatty Acyl-CoAs | - | Enzymatic activity increased up to 10-fold by NADPH. mdpi.com |

While ELOVL3, 6, and 7 are key for long-chain fatty acids, ELOVL1 and ELOVL4 are primarily responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 carbons or more. nih.govspringermedizin.de ELOVL1 is involved in the elongation of fatty acids from C20 upwards and is essential for producing VLCFAs longer than C26. acs.orgmdpi.com ELOVL4 is unique in its ability to synthesize VLCFAs with chain lengths of C28 and beyond. frontiersin.orgnih.gov

The formation of 3-oxooctadecanoyl-CoA(4-) involves the condensation of a fatty acyl-CoA substrate with malonyl-CoA. numberanalytics.comnih.gov This reaction is the first and rate-limiting step in the fatty acid elongation cycle. nih.gov The process is a Claisen-like condensation where malonyl-CoA combines with the bound acyl chain, leading to the formation of a 3-keto acyl-CoA product that is elongated by two carbons. nih.gov This step requires the binding of malonyl-CoA, followed by decarboxylation and the formation of a carbon-carbon bond. nih.gov

The synthesis of 3-oxooctadecanoyl-CoA(4-) specifically utilizes hexadecanoyl-CoA (also known as palmitoyl-CoA) as a precursor. reactome.orgnih.gov In this reaction, ELOVL enzymes catalyze the condensation of hexadecanoyl-CoA (a 16-carbon fatty acyl-CoA) with malonyl-CoA, resulting in the 18-carbon product, 3-oxooctadecanoyl-CoA. reactome.orgbiocyc.org

Condensation Reactions in De Novo Fatty Acid Synthesis

Propiedades

Fórmula molecular |

C39H64N7O18P3S-4 |

|---|---|

Peso molecular |

1043.9 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxooctadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-26,28,32-34,38,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t28-,32-,33-,34+,38-/m1/s1 |

Clave InChI |

LGOGWHDPDVAUNY-LFZQUHGESA-J |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origen del producto |

United States |

Biosynthesis Pathways of 3 Oxooctadecanoyl Coa 4

Condensation Reactions in De Novo Fatty Acid Synthesis

Beta-Ketoacyl-[Acyl-Carrier-Protein] Synthase Activity (e.g., FabH)

The synthesis of 3-oxooctadecanoyl-CoA involves a condensation reaction catalyzed by enzymes with beta-ketoacyl-[acyl-carrier-protein] (ACP) synthase activity. This class of enzymes facilitates the extension of an acyl chain by two carbon atoms, a process central to fatty acid biosynthesis.

In mammals, this crucial condensation step is carried out by a family of enzymes known as fatty acid elongases (ELOVLs), which are located in the endoplasmic reticulum membrane. reactome.org Specifically, the formation of 3-oxooctadecanoyl-CoA is catalyzed by ELOVL3, ELOVL6, and ELOVL7. reactome.org These enzymes mediate the condensation of a C16 acyl-CoA, palmitoyl-CoA, with malonyl-CoA to yield 3-oxooctadecanoyl-CoA, carbon dioxide, and coenzyme A. reactome.orgbiocyc.org This reaction is the first and rate-limiting step in the VLCFA elongation cycle. uniprot.orgnih.gov

In contrast, in bacteria and plants, the fatty acid synthesis pathway is of the type II system, where individual enzymes, including various beta-ketoacyl-ACP synthases (KAS), are responsible for the elongation cycle. wikipedia.org One of the key initiating enzymes in this system is beta-ketoacyl-ACP synthase III, commonly known as FabH. wikipedia.orgnih.govnih.gov FabH catalyzes the initial condensation reaction in fatty acid synthesis, typically by condensing acetyl-CoA with malonyl-ACP. wikipedia.orgasm.org

While FabH is a beta-ketoacyl-ACP synthase, its direct role in the synthesis of the free 3-oxooctadecanoyl-CoA(4-) is not its primary function. Bacterial FabH enzymes generally exhibit a preference for short-chain acyl-CoA primers. nih.govasm.org For instance, the FabH from Escherichia coli is highly selective for acetyl-CoA and is not able to utilize longer or branched-chain acyl-CoA primers. nih.gov However, some variations exist. The FabH homolog from Mycobacterium tuberculosis (mtFabH) can utilize longer-chain acyl-CoAs and has been shown to catalyze the condensation of hexadecanoyl-CoA (a C16 acyl-CoA) with malonyl-ACP to form 3-oxooctadecanoyl-[ACP], the acyl-carrier-protein-bound form of the molecule. rhea-db.orgebi.ac.uk It is important to note that this produces the ACP-bound thioester, not the CoA-bound thioester as seen in the mammalian ELOVL-mediated pathway.

The general reaction mechanism for the condensation involves a Claisen condensation. The acyl group from the acyl-CoA or acyl-ACP donor is first transferred to a cysteine residue in the active site of the synthase. Subsequently, the malonyl-ACP binds, and a decarboxylation of the malonyl group facilitates the nucleophilic attack on the enzyme-bound acyl group, resulting in the formation of a β-ketoacyl-ACP or -CoA that is two carbons longer than the initial acyl donor.

Acyl Chain Length Specificity in Biosynthetic Condensation

The production of specific fatty acid chain lengths is tightly regulated by the substrate specificity of the condensing enzymes. Different synthases exhibit distinct preferences for acyl chains of particular lengths, thereby controlling the final products of the fatty acid elongation process.

In the mammalian synthesis of 3-oxooctadecanoyl-CoA, the ELOVL enzymes demonstrate clear substrate specificity. ELOVL3, for example, shows a higher activity towards C18 acyl-CoAs, but is also involved in the elongation of palmitoyl-CoA (C16:0). uniprot.org ELOVL6 and ELOVL7 also participate in the condensation of palmitoyl-CoA with malonyl-CoA to form 3-oxooctadecanoyl-CoA. reactome.orgbiocyc.org The expression and activity of these specific ELOVL isoforms determine the cellular capacity to produce C18 and longer fatty acids from C16 precursors.

In bacterial systems, the acyl chain length specificity of FabH is a critical determinant of the types of fatty acids produced. As mentioned, E. coli FabH (eFabH) is highly specific for acetyl-CoA, thus initiating the synthesis of straight-chain fatty acids. nih.gov In contrast, FabH homologs from bacteria that produce branched-chain fatty acids, such as Bacillus subtilis, have a broader substrate specificity and can utilize branched-chain acyl-CoA primers. nih.gov The FabH from Streptomyces glaucescens can efficiently use both butyryl-CoA and isobutyryl-CoA. nih.gov The mycobacterial FabH (mtFabH), while capable of using longer acyl-CoAs, exhibits optimal activity with lauroyl-CoA (C12). wikipedia.org

The elongation beyond the initial steps in bacteria is carried out by other synthases, namely KAS I (FabB) and KAS II (FabF). These enzymes also have chain length preferences. For example, both are efficient up to a C14 acyl-ACP, after which KAS II is more efficient for further elongation. wikipedia.org Specifically, the conversion of a C16 acyl-ACP to a C18 acyl-ACP is a role attributed to KAS II (FabF). researchgate.net

The following interactive table summarizes the substrate specificity of various enzymes involved in condensation reactions related to fatty acid elongation.

| Enzyme | Organism/System | Primary Acyl-CoA/Acyl-ACP Substrate(s) | Product Relevant to C18 Formation |

| ELOVL3 | Mammalian (Human) | C18 Acyl-CoAs (also C16) | 3-Oxooctadecanoyl-CoA |

| ELOVL6 | Mammalian (Human) | Palmitoyl-CoA (C16:0) | 3-Oxooctadecanoyl-CoA |

| ELOVL7 | Mammalian (Human) | Palmitoyl-CoA (C16:0) | 3-Oxooctadecanoyl-CoA |

| FabH (E. coli) | Bacterial | Acetyl-CoA | Acetoacetyl-ACP (initiates synthesis) |

| FabH (M. tuberculosis) | Bacterial | Prefers Lauroyl-CoA (C12) | 3-Oxooctadecanoyl-[ACP] (from C16-CoA) |

| KAS II (FabF) | Bacterial | Elongates up to C16-ACP | 3-Oxooctadecanoyl-ACP |

Catabolic Pathways and Transformations of 3 Oxooctadecanoyl Coa 4

Reductive Conversion to 3-Hydroxyoctadecanoyl-CoA

A primary pathway for 3-oxooctadecanoyl-CoA is its reduction to 3-hydroxyoctadecanoyl-CoA. This conversion is the second reductive step in the microsomal fatty acid elongation cycle, a process that adds two-carbon units to a growing fatty acyl chain. uniprot.orgxenbase.org

Function of Very-Long-Chain 3-Oxoacyl-CoA Reductases (HSD17B3, HSD17B12)

The specific enzymes responsible for the reduction of 3-oxoacyl-CoAs in the fatty acid elongation cycle are very-long-chain 3-oxoacyl-CoA reductases. uniprot.org Hydroxysteroid (17-beta) dehydrogenase 12 (HSD17B12) has been identified as a key enzyme with 3-ketoacyl-CoA reductase activity, catalyzing the second step in the four-reaction elongation cycle. uniprot.orgxenbase.orgnih.gov HSD17B12, located in the endoplasmic reticulum, reduces 3-oxooctadecanoyl-CoA to 3-hydroxyoctadecanoyl-CoA, a reaction that requires NADPH as a cofactor. uniprot.orgreactome.org The function of HSD17B12 is critical for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential precursors for membrane lipids and signaling molecules. nih.govnih.gov Due to significant sequence similarities, hydroxysteroid (17-beta) dehydrogenase 3 (HSD17B3) is also considered a candidate enzyme for catalyzing this reductive reaction. reactome.org

| Enzyme/Protein | Function in Reductive Conversion | Cellular Location | Cofactor |

| NADPH-Cytochrome P450 Reductase | Transfers electrons from NADPH to Cytochrome b5. mdpi.comfrontiersin.org | Endoplasmic Reticulum | NADPH |

| Cytochrome b5 | Accepts electrons from the reductase and donates them to the terminal reductase enzyme. frontiersin.orgnih.gov | Endoplasmic Reticulum | - |

| HSD17B12 | Catalyzes the reduction of 3-oxooctadecanoyl-CoA to 3-hydroxyoctadecanoyl-CoA. uniprot.orgxenbase.org | Endoplasmic Reticulum | NADPH |

| HSD17B3 | A candidate enzyme for the reduction of 3-oxooctadecanoyl-CoA due to sequence similarity to HSD17B12. reactome.org | Endoplasmic Reticulum | NADPH |

Stereospecificity of Reductive Processes, e.g., (3R)-Hydroxyoctadecanoyl-CoA Formation

The enzymatic reduction of the 3-keto group of 3-oxooctadecanoyl-CoA is a stereospecific process. The reaction catalyzed by HSD17B12 yields a specific stereoisomer, (3R)-hydroxyoctadecanoyl-CoA. uniprot.orgrhea-db.org The precise reaction is: 3-oxooctadecanoyl-CoA + NADPH + H⁺ => (3R)-hydroxyoctadecanoyl-CoA + NADP⁺. uniprot.org This stereoselectivity is crucial for the subsequent steps of the fatty acid elongation pathway. The next enzyme in the cycle, very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (such as HACD1), is specific for the (3R)-hydroxy isomer, which it dehydrates to form a trans-2,3-enoyl-CoA. uniprot.orguniprot.org This specificity ensures the correct conformation of the elongating fatty acid chain. The mechanism of such reductases typically involves the transfer of a hydride ion from the si-face of the ketone substrate, consistent with the Prelog rule for predicting stereochemical outcomes. jmb.or.krjmb.or.kr

Integration into Beta-Oxidation Pathways

Alternatively, 3-oxooctadecanoyl-CoA can be directed into the beta-oxidation pathway for catabolic degradation. Beta-oxidation is the process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH₂. wikipedia.org For saturated fatty acids like stearic acid (from which 3-oxooctadecanoyl-CoA is derived), this process occurs within the mitochondria. wikipedia.orgnih.gov

Substrate Utilization by 3-Ketoacyl-CoA Thiolase

3-Ketoacyl-CoA thiolase (also known as beta-ketothiolase) is the enzyme that catalyzes the final step of the beta-oxidation cycle. nih.govwikipedia.org This class of enzymes generally exhibits broad chain-length specificity, allowing them to act on a variety of 3-ketoacyl-CoA substrates, including 3-oxooctadecanoyl-CoA. wikipedia.org The enzyme is found in both mitochondria and peroxisomes, with the mitochondrial form being primarily responsible for the degradation of long-chain fatty acids. wikipedia.orgwikipedia.org The reaction involves the thiolytic cleavage of the bond between the alpha (C2) and beta (C3) carbons of the 3-ketoacyl-CoA substrate. nih.gov This is a two-step, ping-pong mechanism involving a conserved cysteine residue at the active site that forms a covalent acyl-enzyme intermediate. wikipedia.orgoup.com

Mechanisms of Acetyl-CoA Release and Fatty Acid Chain Shortening

The action of 3-ketoacyl-CoA thiolase on 3-oxooctadecanoyl-CoA results in its cleavage. nih.gov A molecule of coenzyme A acts as a nucleophile, attacking the beta-carbon of the substrate, which leads to the release of a two-carbon unit in the form of acetyl-CoA. wikipedia.orgnih.gov The other product is a fatty acyl-CoA that is two carbons shorter than the original substrate. nih.gov In the case of 3-oxooctadecanoyl-CoA (a C18 ketoacyl-CoA), the products of the thiolase reaction are acetyl-CoA and hexadecanoyl-CoA (palmitoyl-CoA), a C16 acyl-CoA. umaryland.edurhea-db.org The newly formed hexadecanoyl-CoA can then undergo further rounds of beta-oxidation, starting with the first step catalyzed by acyl-CoA dehydrogenase, until the entire fatty acid chain is completely broken down into acetyl-CoA molecules. wikipedia.org

| Reactant | Enzyme | Products | Consequence |

| 3-Oxooctadecanoyl-CoA | 3-Ketoacyl-CoA Thiolase | Acetyl-CoA + Hexadecanoyl-CoA | Release of a 2-carbon unit for the citric acid cycle and a shortened (16-carbon) fatty acyl-CoA for further oxidation. nih.govumaryland.edurhea-db.org |

| Coenzyme A | Acts as a nucleophile for the thiolytic cleavage. nih.gov |

General Coenzyme A and Acyl-CoA Degradation

Coenzyme A (CoA) and its derivatives, such as acyl-CoAs, are central molecules in cellular metabolism, participating in over 100 different catabolic and anabolic reactions. mdpi.com The regulation of intracellular CoA levels is crucial for metabolic flexibility and is achieved through a balance of synthesis and degradation. nih.govwvu.edu While CoA synthesis has been extensively studied, the degradation pathways of CoA and acyl-CoAs are also vital for maintaining cellular homeostasis. wvu.edu Intracellular degradation of CoA and its thioesters primarily relies on the activity of specific hydrolases, particularly the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase superfamily. mdpi.comnih.gov These enzymes are responsible for cleaving CoA and its derivatives, thereby regulating their intracellular pools in different subcellular compartments like peroxisomes and mitochondria. nih.govnih.gov

The Nudix hydrolase family comprises enzymes that hydrolyze a wide range of substrates, including CoA and its thioesters. nih.govmicrobiologyresearch.orgresearchgate.net Specifically, NUDT7, NUDT8, and NUDT19 have been identified as key enzymes in the intracellular degradation of CoA and acyl-CoAs. nih.gov They catalyze the hydrolysis of the phosphoanhydride bond in these molecules, yielding 3',5'-ADP and the corresponding 4'-phosphopantetheine (B1211885) or acyl-4'-phosphopantetheine. tudublin.ieuniprot.org This action is distinct from that of acyl-CoA thioesterases (ACOTs), which hydrolyze acyl-CoAs to a free fatty acid and CoASH. tudublin.ie

NUDT7

NUDT7 is a peroxisomal enzyme highly expressed in the liver, brown adipose tissue, and heart. tudublin.ienih.gov It functions as a CoA diphosphatase with a preference for medium to long-chain acyl-CoAs and bile acid-CoAs over CoASH itself. tudublin.ieuniprot.org This substrate preference suggests a significant role for NUDT7 in regulating peroxisomal β-oxidation. tudublin.ie By metabolizing CoA esterified to fatty acids, NUDT7 could terminate the β-oxidation process, potentially allowing for the differential processing of fatty acids based on their chain length. tudublin.ie Studies with recombinant mouse NUDT7α have shown that it hydrolyzes CoA, CoA esters, and oxidized CoA with similar efficiencies. merckmillipore.com The enzyme's expression is regulated by the nutritional state, being downregulated during fasting, a process likely controlled by PPARα. nih.govtudublin.ie

NUDT8

NUDT8 is a mitochondrial CoA diphosphohydrolase. nih.govuniprot.org It exhibits a broader tissue distribution than NUDT7 and NUDT19 and has a distinct preference for manganese ions. nih.gov NUDT8 hydrolyzes a range of CoA species, showing the highest activity towards free CoA, hexanoyl-CoA, and octanoyl-CoA, and the lowest activity against acetyl-CoA. nih.govuniprot.org Its localization within the mitochondria, the primary site of fatty acid oxidation and the TCA cycle, positions it as a key regulator of the mitochondrial CoA pool. nih.govwvu.edu

NUDT19

NUDT19, also known as RP2p, is a peroxisomal nudix hydrolase primarily found in the kidneys. tudublin.ienih.govresearchgate.net It acts as a CoA diphosphatase with activity towards a wide array of CoA esters, including choloyl-CoA and branched-chain fatty-acyl-CoA esters. nih.govthermofisher.comantibodies-online.comabcepta.com At lower substrate concentrations, medium and long-chain fatty acyl-CoAs are its preferred substrates. nih.govthermofisher.com The enzymatic activity of NUDT19 is optimal at a pH of 9 or above and requires the presence of Mg²⁺ or Mn²⁺ ions. nih.gov

The table below summarizes the key characteristics and substrate specificities of these Nudix hydrolases.

| Enzyme | Localization | Primary Tissue Expression | Preferred Substrates | Optimal pH | Cation Requirement |

| NUDT7 | Peroxisome tudublin.iemerckmillipore.com | Liver, Brown Adipose Tissue, Heart tudublin.ie | Medium to long-chain acyl-CoAs, Bile acid-CoAs tudublin.ieuniprot.org | 8.0 nih.gov | Mg²⁺ or Mn²⁺ nih.gov |

| NUDT8 | Mitochondria nih.govuniprot.org | Heart, Kidneys, Liver, Brown Adipose Tissue nih.gov | Free CoA, Hexanoyl-CoA, Octanoyl-CoA nih.govuniprot.org | Not specified | Mn²⁺ nih.gov |

| NUDT19 | Peroxisome tudublin.ienih.gov | Kidney nih.govresearchgate.net | Medium and long-chain fatty-acyl-CoAs, Choloyl-CoA, Branched-chain fatty-acyl-CoA esters nih.govthermofisher.com | ≥ 9.0 nih.gov | Mg²⁺ or Mn²⁺ nih.gov |

While direct experimental data on the specific activity of NUDT7, NUDT8, or NUDT19 on 3-oxooctadecanoyl-CoA(4-) is not explicitly detailed in the provided search results, the known substrate preferences of these enzymes for medium to long-chain acyl-CoAs suggest that 3-oxooctadecanoyl-CoA, an 18-carbon 3-oxo-fatty acyl-CoA, would likely be a substrate for these hydrolases, particularly the peroxisomal NUDT7 and NUDT19, given its role as an intermediate in fatty acid metabolism. nih.govumaryland.edu The degradation of 3-oxooctadecanoyl-CoA by these Nudix hydrolases would result in the formation of 3-oxooctadecanoyl-4'-phosphopantetheine and adenosine (B11128) 3',5'-bisphosphate. uniprot.org

Biological and Metabolic Significance of 3 Oxooctadecanoyl Coa 4

Essential Intermediate in Very Long-Chain Fatty Acid Production

3-Oxooctadecanoyl-CoA is a critical intermediate in the biosynthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. reactome.org This process, known as fatty acid elongation, occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that sequentially add two-carbon units to a growing fatty acyl-CoA chain. frontiersin.orgnih.gov

The formation of 3-oxooctadecanoyl-CoA is the first and rate-limiting step in the elongation cycle. scispace.commdpi.com It is synthesized through the condensation of a pre-existing fatty acyl-CoA, such as palmitoyl-CoA (C16:0), with malonyl-CoA. hmdb.careactome.org This reaction is catalyzed by a family of enzymes known as β-ketoacyl-CoA synthases (KCS). mdpi.comwikipedia.org Specifically, the enzyme ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6) exhibits high activity towards C16:0 acyl-CoAs to produce 3-oxooctadecanoyl-CoA. hmdb.ca The reaction involves the decarboxylation of malonyl-CoA, which provides the energy to drive the condensation. wikipedia.org

Once formed, 3-oxooctadecanoyl-CoA is subsequently reduced to 3-hydroxyoctadecanoyl-CoA by a 3-ketoacyl-CoA reductase, utilizing NADPH as a reductant. rhea-db.orguniprot.org This is followed by a dehydration step to form trans-2,3-octadecenoyl-CoA, and a final reduction to yield octadecanoyl-CoA (stearoyl-CoA), a fatty acid two carbons longer than the initial substrate. frontiersin.org This newly elongated fatty acyl-CoA can then undergo further rounds of elongation.

The synthesis of VLCFAs is crucial for various cellular functions. These fatty acids are essential components of membrane lipids like ceramides (B1148491) and are precursors for signaling molecules such as eicosanoids. reactome.org

Participation in Cellular Lipid Homeostasis

As an integral part of fatty acid elongation, 3-oxooctadecanoyl-CoA plays a significant role in maintaining cellular lipid homeostasis. wiley.com Lipid homeostasis involves the regulation of lipid synthesis, storage, and degradation to meet the cell's energy and structural needs. wiley.comtocris.com The production of VLCFAs, which begins with the formation of 3-oxooctadecanoyl-CoA, is essential for the synthesis of various lipid classes that are vital for membrane structure and function. frontiersin.org

The balance of different fatty acid species, including VLCFAs, is critical for the proper functioning of cellular membranes and for the synthesis of signaling lipids. reactome.org Dysregulation of lipid metabolism, including the pathways involving 3-oxooctadecanoyl-CoA, can lead to cellular dysfunction and has been implicated in various metabolic diseases. wiley.com When glucose levels are high, excess acetyl-CoA can be channeled into fatty acid synthesis and elongation, a process known as lipogenesis, to store energy as fat. oregonstate.education Conversely, when energy is needed, stored lipids are broken down, and fatty acids are oxidized. tocris.com The regulation of enzymes like β-ketoacyl-CoA synthases, which produce 3-oxooctadecanoyl-CoA, is a key control point in this balance. mdpi.com

Occurrence Across Diverse Organisms

3-Oxooctadecanoyl-CoA is a metabolite that has been identified across a wide range of organisms, highlighting its conserved role in lipid metabolism.

Mammalian Metabolite (Homo sapiens, Mus musculus, Bos taurus, Rattus norvegicus, Cricetulus griseus)

In mammals, including humans (Homo sapiens), mice (Mus musculus), cattle (Bos taurus), rats (Rattus norvegicus), and Chinese hamsters (Cricetulus griseus), 3-oxooctadecanoyl-CoA is a known intermediate in fatty acid elongation. hmdb.canih.govebi.ac.uk The Human Metabolome Database (HMDB) lists it as a metabolite found in humans. hmdb.ca It is specifically involved in the microsomal fatty acid elongation system. hmdb.ca Research has shown its presence and role in the synthesis of VLCFAs in various mammalian tissues. reactome.org

Microbial Metabolite (Escherichia coli, Saccharomyces cerevisiae)

The presence of 3-oxooctadecanoyl-CoA has also been documented in microorganisms. It is recognized as a metabolite in the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govebi.ac.uk In these organisms, it is part of the fatty acid biosynthesis pathways that are fundamental for building cell membranes and other essential cellular components. nih.govresearchgate.net

Insect Metabolite (Apis cerana)

Evidence of 3-oxooctadecanoyl-CoA has also been found in insects, such as the honey bee Apis cerana. nih.gov This suggests its involvement in lipid metabolism within the insect kingdom, likely contributing to processes such as energy storage and the production of cuticular waxes. nih.gov

Table 1: Occurrence of 3-Oxooctadecanoyl-CoA(4-) in Various Organisms

| Organism Category | Species | Common Name |

| Mammals | Homo sapiens | Human |

| Mus musculus | Mouse | |

| Bos taurus | Cattle | |

| Rattus norvegicus | Rat | |

| Cricetulus griseus | Chinese Hamster | |

| Microbes | Escherichia coli | E. coli |

| Saccharomyces cerevisiae | Baker's Yeast | |

| Insects | Apis cerana | Honey Bee |

Data sourced from PubChem and ChEBI databases. nih.govebi.ac.uk

Role in Mycolic Acid Biosynthesis in Mycobacteria

In the genus Mycobacterium, which includes the pathogen responsible for tuberculosis, Mycobacterium tuberculosis, 3-oxooctadecanoyl-CoA is a precursor in the synthesis of mycolic acids. nih.govplos.org Mycolic acids are exceptionally long β-hydroxy fatty acids with a long α-alkyl side chain that are major components of the mycobacterial cell wall. nih.govunam.mx This unique and impermeable cell wall is crucial for the survival and virulence of these bacteria, providing natural resistance to many antibiotics. nih.govnih.gov

The biosynthesis of mycolic acids involves two main fatty acid synthase (FAS) systems: FAS-I and FAS-II. plos.orgnih.gov FAS-I is responsible for the de novo synthesis of shorter fatty acids, while the FAS-II system elongates these fatty acids to produce the very long meromycolate chain. nih.govunam.mx The reaction to form 3-oxooctadecanoyl-[acp] from hexadecanoyl-[acp] and malonyl-[acp] is catalyzed by the β-ketoacyl-ACP synthase KasA, a key enzyme in the FAS-II pathway. uniprot.org This 3-oxoacyl-ACP intermediate is then further processed in subsequent steps of the elongation cycle. The final step in mycolic acid synthesis is a Claisen-type condensation between two long fatty acyl chains, which is catalyzed by the polyketide synthase Pks13. nih.govnih.gov

Given the essentiality of mycolic acids for mycobacterial survival, the enzymes involved in their biosynthesis, including those that process intermediates like 3-oxooctadecanoyl-CoA, are considered prime targets for the development of new anti-tuberculosis drugs. plos.orgnih.gov

Potential Connections to Steroid Biosynthesis, e.g., Estrogen Formation via HSD17B12

The intersection of fatty acid metabolism and steroid biosynthesis presents a complex and physiologically significant area of research. The compound 3-oxooctadecanoyl-CoA, an intermediate in the elongation of very-long-chain fatty acids, is linked to steroid metabolism through the multifaceted enzyme Hydroxysteroid (17-beta) dehydrogenase 12 (HSD17B12). hmdb.cautupub.fi This enzyme exhibits dual functionality, participating in both lipid and steroid metabolic pathways, which complicates but also illuminates its physiological importance. oup.combioscientifica.com

HSD17B12 was initially identified as a 3-ketoacyl-CoA reductase, an essential component of the long-chain fatty acid elongation cycle that occurs in the endoplasmic reticulum. oup.comuniprot.org In this role, it catalyzes the second of four reactions in the elongation cycle. Specifically, HSD17B12 reduces 3-oxoacyl-CoAs, such as 3-oxooctadecanoyl-CoA, to their corresponding 3-hydroxyacyl-CoA derivatives. uniprot.orgreactome.org This reductase activity is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are vital precursors for membrane lipids and lipid mediators. uniprot.org

However, a significant body of research also implicates HSD17B12 in steroidogenesis. It is one of 14 known mammalian HSD17B enzymes that catalyze the interconversion of less active 17-ketosteroids and highly potent 17-beta-hydroxysteroids. oup.combioscientifica.com Notably, HSD17B12 is suggested to be a key enzyme in the conversion of estrone (B1671321) (E1), a relatively weak estrogen, into estradiol (B170435) (E2), the most potent endogenous estrogen. genecards.orgnih.govhmdb.ca This function is critical for local estrogen action in various tissues, including the ovary, breast, bone, and brain, where locally synthesized estradiol can play important paracrine or intracrine roles. hmdb.canih.gov

The dual function of HSD17B12 has been a subject of some controversy. While its role in fatty acid synthesis is well-established, its precise contribution to estradiol production in vivo is still under investigation. oup.com Studies have shown that HSD17B12 is widely expressed in human tissues, and its expression in the ovary and mammary gland suggests it may be a major contributor to the conversion of E1 to E2 in women. utupub.fihmdb.ca Furthermore, research has demonstrated that HSD17B12 is involved in the synthesis of arachidonic acid, a precursor for prostaglandins, which are themselves critical regulators of female reproductive function. oup.com This connection to prostaglandin (B15479496) synthesis further intertwines its roles in lipid metabolism and reproductive endocrinology.

The link between 3-oxooctadecanoyl-CoA and estrogen biosynthesis is therefore indirect but significant, mediated by the catalytic activity of HSD17B12. The enzyme utilizes NADPH as a cofactor to reduce the 3-keto group of 3-oxooctadecanoyl-CoA, forming (3R)-hydroxyoctadecanoyl-CoA. reactome.orguniprot.org This same enzyme, located in the endoplasmic reticulum, is poised to act on steroidal substrates like estrone. reactome.orghmdb.cauniprot.org

Table 1: Profile of Hydroxysteroid (17-beta) Dehydrogenase 12 (HSD17B12)

| Feature | Description | Source(s) |

|---|---|---|

| Gene Name | HSD17B12 | genecards.org |

| Protein Name | Hydroxysteroid 17-Beta Dehydrogenase 12 | genecards.org |

| Aliases | KAR, SDR12C1, Very-long-chain 3-oxoacyl-CoA reductase | genecards.orgwikipedia.org |

| Subcellular Location | Endoplasmic Reticulum Membrane | reactome.orguniprot.org |

| Molecular Functions | Very-long-chain 3-oxoacyl-CoA reductase activity; Estradiol 17-beta-dehydrogenase activity | uniprot.orgwikipedia.org |

| Biological Processes | Long-chain fatty-acyl-CoA biosynthetic process; Estrogen biosynthetic process | uniprot.orgwikipedia.org |

Table 2: HSD17B12-Catalyzed Reduction of 3-Oxooctadecanoyl-CoA

| Reactants | Products | Enzyme | Cofactor | Pathway | Source(s) |

|---|---|---|---|---|---|

| 3-Oxooctadecanoyl-CoA, NADPH, H+ | (3R)-hydroxyoctadecanoyl-CoA, NADP+ | HSD17B12 | NADPH | Fatty Acid Elongation | reactome.orguniprot.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| 3-Oxooctadecanoyl-CoA(4-) | 3-Oxostearoyl-CoA |

| Hydroxysteroid (17-beta) dehydrogenase 12 | HSD17B12 |

| Estrone | E1 |

| Estradiol | E2 |

| (3R)-hydroxyoctadecanoyl-CoA | 3-hydroxyoctadecanoyl-CoA |

| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) | NADP+, NADPH |

| Arachidonic acid | AA |

Enzymology and Reaction Mechanisms Involving 3 Oxooctadecanoyl Coa 4

Characterization of Key Enzymes in its Metabolism

The metabolic fate of 3-oxooctadecanoyl-CoA(4-) is determined by the interplay of several key enzyme families, each with specific roles in either the elongation or degradation of fatty acids.

Fatty Acid Elongase (ELOVL) Family

The Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes catalyzes the initial and rate-limiting step in the fatty acid elongation cycle: the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. plos.orgresearchgate.net Specifically, the formation of 3-oxooctadecanoyl-CoA results from the condensation of palmityl-CoA (C16:0) with malonyl-CoA, a reaction catalyzed by ELOVL6. hmdb.ca ELOVL enzymes are integral membrane proteins located in the endoplasmic reticulum. springermedizin.de

The ELOVL family in mammals consists of seven members (ELOVL1-7), each exhibiting distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation. springermedizin.denih.gov For instance, ELOVL1 is involved in the elongation of saturated and monounsaturated fatty acids with chain lengths from C12 to C16, while ELOVL7 shows a preference for C18-CoA substrates. nih.govbiorxiv.org The expression of these elongases can be regulated by various factors, including transcription factors like SREBP-1 and LXR. springermedizin.de

Mutations in ELOVL genes can lead to various diseases. For example, mutations in ELOVL4 are associated with conditions like Stargardt-like macular dystrophy and other skin and neurological disorders, highlighting the importance of very-long-chain fatty acid synthesis. nih.govnih.gov

Table 1: ELOVL Family Members and their Substrate Preferences

| Enzyme | Preferred Substrates |

| ELOVL1 | C12-C16 saturated and monounsaturated fatty acids nih.gov |

| ELOVL2 | Polyunsaturated fatty acids (e.g., docosahexaenoic acid) nih.gov |

| ELOVL3 | Saturated and monounsaturated fatty acids |

| ELOVL4 | Very-long-chain saturated fatty acids (≥C28) researchgate.net |

| ELOVL5 | Polyunsaturated fatty acids nih.gov |

| ELOVL6 | C16:0 acyl-CoAs hmdb.ca |

| ELOVL7 | C18-CoA substrates biorxiv.org |

3-Ketoacyl-CoA Reductase (HSD17B) Family

Following its synthesis, 3-oxooctadecanoyl-CoA is a substrate for 3-ketoacyl-CoA reductase (KAR), which catalyzes the second step in the fatty acid elongation cycle. This enzyme reduces the 3-keto group to a 3-hydroxy group, forming 3-hydroxyoctadecanoyl-CoA. plos.orguniprot.org This reduction is a critical step and requires the cofactor NADPH. plos.org

In humans, this reductase activity is carried out by enzymes belonging to the 17β-hydroxysteroid dehydrogenase (HSD17B) family, specifically HSD17B12 (also known as KAR). uniprot.orggenecards.orgnih.gov HSD17B12 is located in the endoplasmic reticulum and is essential for the production of long-chain fatty acids. uniprot.orgnih.gov Interestingly, some members of the HSD17B family, such as HSD17B4 and HSD17B13, are involved in the peroxisomal beta-oxidation of fatty acids. origene.com The human 3-ketoacyl-acyl carrier protein (ACP) reductase (KAR) of mitochondrial fatty acid synthesis (mtFAS) is a heterotetramer composed of HSD17B8 and carbonyl reductase type-4 (CBR4). researchgate.net

Beta-Ketoacyl-[Acyl-Carrier-Protein] Synthases (e.g., FabH)

Beta-ketoacyl-[acyl-carrier-protein] synthases are central to the initiation of fatty acid synthesis in bacteria, catalyzing the condensation of an acyl-CoA primer with malonyl-ACP. nih.govuniprot.org The prototypical enzyme of this class is FabH (β-ketoacyl-ACP synthase III), which typically uses acetyl-CoA to initiate the synthesis of straight-chain fatty acids. nih.gov

While directly acting on the long-chain 3-oxooctadecanoyl-CoA is not their primary role, the substrate specificity of FabH homologs can determine the type of fatty acids produced by a bacterium. For instance, some bacteria possess FabH homologs that can utilize branched-chain acyl-CoA primers, leading to the synthesis of branched-chain fatty acids. nih.gov In some organisms like Pseudomonas aeruginosa, a different class of enzymes, FabY, which are divergent KAS I/II enzymes, are responsible for initiating fatty acid synthesis instead of a FabH ortholog. asm.org

3-Ketoacyl-CoA Thiolase

In the context of fatty acid degradation (beta-oxidation), 3-ketoacyl-CoA thiolase catalyzes the final step of the cycle. mdpi.comnih.gov This enzyme cleaves a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. bu.edu Therefore, 3-oxooctadecanoyl-CoA can be a substrate for a long-chain specific 3-ketoacyl-CoA thiolase, which would yield hexadecanoyl-CoA and acetyl-CoA.

3-Oxoacid CoA-Transferase

3-Oxoacid CoA-transferase (SCOT) is an enzyme that catalyzes the transfer of coenzyme A from succinyl-CoA to a 3-oxoacid. wikipedia.org While its primary role is in ketone body metabolism, it can act on a range of 3-oxoacids. The general reaction involves the conversion of a 3-oxo acid and succinyl-CoA to a 3-oxoacyl-CoA and succinate. wikipedia.org This enzyme belongs to the family of CoA-transferases. wikipedia.org

Cofactor Dependencies in 3-Oxooctadecanoyl-CoA(4-) Conversions

The enzymatic conversions involving 3-oxooctadecanoyl-CoA(4-) are critically dependent on specific cofactors that act as carriers of chemical groups or as redox partners.

The reduction of the 3-keto group of 3-oxooctadecanoyl-CoA to a hydroxyl group, a key step in fatty acid elongation, is catalyzed by 3-ketoacyl-CoA reductase and is strictly dependent on NADPH as the reducing agent. plos.orghmdb.ca The enzyme utilizes NADPH to donate a hydride ion to the ketone, forming the corresponding alcohol. The activity of some elongases, like ELOVL6, can be enhanced in the presence of NADPH, suggesting a functional interaction with the reductase. plos.org

Coenzyme A (CoA) is a fundamental cofactor in fatty acid metabolism, acting as a carrier for acyl groups. wikipedia.orgsigmaaldrich.com 3-Oxooctadecanoyl-CoA itself is a thioester of coenzyme A. nih.gov In the thiolase reaction during beta-oxidation, a free CoA molecule is required to act as a nucleophile, attacking the keto-carbon of the 3-ketoacyl-CoA and cleaving the bond to release acetyl-CoA. bu.edu

Table 2: Cofactor Dependencies in Reactions Involving 3-Oxooctadecanoyl-CoA(4-)

| Reaction | Enzyme | Cofactor | Role of Cofactor |

| Reduction of 3-oxooctadecanoyl-CoA | 3-Ketoacyl-CoA Reductase (HSD17B12) | NADPH | Reducing agent (hydride donor) plos.orghmdb.ca |

| Thiolytic cleavage of 3-oxooctadecanoyl-CoA | 3-Ketoacyl-CoA Thiolase | Coenzyme A | Acyl group acceptor bu.edu |

Role of NADPH and NADH in Reductive Steps

The reduction of the 3-keto group of 3-oxooctadecanoyl-CoA is a critical step in the microsomal fatty acid elongation cycle, converting it to (3R)-hydroxyoctadecanoyl-CoA. This reductive process can be driven by either reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or reduced nicotinamide adenine dinucleotide (NADH) as the electron donor. ebi.ac.uknih.govnih.gov Research has shown that the hepatic microsomal fatty acid chain elongation system can utilize either of these cofactors, suggesting the presence of distinct enzymatic activities or different enzymes for each. ebi.ac.uk

3-oxooctadecanoyl-CoA + NADPH + H⁺ → (3R)-hydroxyoctadecanoyl-CoA + NADP⁺ uniprot.orguniprot.org

The NADPH-dependent pathway is also linked to other cellular components. It has been suggested that NADPH-cytochrome P450 reductase and cytochrome b5 are involved in the conversion of β-ketostearoyl-CoA to β-hydroxystearoyl-CoA, which constitutes the first reductive step in the microsomal elongation system supported by NADPH. ebi.ac.uk

While both NADH and NADPH serve as reducing equivalents, they are part of distinct cellular pools and are often associated with different metabolic functions. nih.gov NADPH is a key reductant in anabolic reactions, such as fatty acid and steroid biosynthesis. nih.govnih.gov The utilization of both cofactors for the reduction of 3-oxooctadecanoyl-CoA highlights the metabolic flexibility of the fatty acid elongation system. ebi.ac.uk The channeling of NADH from dehydrogenases to complex I of the respiratory chain is a known mitochondrial process, and similar protein-protein interactions may play a role in organizing NADH-dependent metabolic pathways in other cellular compartments. nih.gov

Enzymatic Reaction Kinetics and Substrate Specificity Profiles

The enzymes that catalyze the reduction of 3-oxooctadecanoyl-CoA exhibit specific kinetic properties and substrate preferences, which are fundamental to understanding their role in fatty acid metabolism. rose-hulman.edu The primary enzyme identified for the NADPH-dependent reduction is Very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330). uniprot.orguniprot.org

Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) quantify the enzyme's affinity for its substrate and its maximum catalytic rate. While detailed kinetic data for 3-oxooctadecanoyl-CoA specifically is limited in the reviewed literature, data for related enzymes and substrates provide insight into their function. For example, the human Very-long-chain 3-oxoacyl-CoA reductase, which acts on 3-oxooctadecanoyl-CoA, also shows activity as a 17-beta-hydroxysteroid dehydrogenase and has a reported Kₘ value of 3.5 µM for the substrate estrone (B1671321). uniprot.org

The specificity of an enzyme for its substrate is a critical determinant of its biological function. nih.gov 3-Ketoacyl-CoA synthases, which produce the 3-oxoacyl-CoA substrates, show differential preferences for substrates based on carbon chain length and saturation. scholaris.ca Similarly, the reductases acting upon these substrates are expected to have distinct specificity profiles. The Very-long-chain 3-oxoacyl-CoA reductase is part of the fatty acid elongation system that produces very-long-chain fatty acids (VLCFAs), which are precursors for essential molecules like membrane lipids. uniprot.orguniprot.org The enzyme's activity on a range of 3-oxoacyl-CoA substrates of varying chain lengths contributes to the diversity of VLCFAs within the cell.

The table below summarizes the catalytic activity of Human Very-long-chain 3-oxoacyl-CoA reductase on various substrates, demonstrating its substrate specificity profile.

| Substrate | Product | Cofactor | EC Number | Reference |

| a very-long-chain 3-oxoacyl-CoA | a very-long-chain (3R)-3-hydroxyacyl-CoA | NADPH | 1.1.1.330 | uniprot.org |

| 3-oxooctadecanoyl-CoA | (3R)-hydroxyoctadecanoyl-CoA | NADPH | N/A | uniprot.org |

| (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA | (3R)-hydroxy-(7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA | NADPH | N/A | uniprot.org |

| (8Z,11Z,14Z)-3-oxoeicosatrienoyl-CoA | (3R)-hydroxy-(8Z,11Z,14Z)-eicosatrienoyl-CoA | NADPH | N/A | uniprot.org |

| estrone | 17beta-estradiol | NADH/NADPH | 1.1.1.62 | uniprot.org |

N/A: Not assigned for this specific reaction in the source.

The efficiency with which an enzyme converts a substrate to a product is often described by the specificity constant (kcat/Kₘ). libretexts.org While specific values for 3-oxooctadecanoyl-CoA are not available, the enzyme's involvement in the production of C24 and longer acyl-CoAs indicates its preference for long-chain substrates. rhea-db.org Studies on related enzymes, such as acetyl-CoA synthetases, have shown that specific amino acid residues within the active site, like a tryptophan residue, can act as a "gatekeeper," limiting the size of the substrate binding pocket and thus determining specificity for shorter-chain carboxylic acids. nih.gov Similar structural determinants are likely to govern the substrate specificity of the reductases acting on long-chain acyl-CoAs like 3-oxooctadecanoyl-CoA.

Regulatory Mechanisms Governing 3 Oxooctadecanoyl Coa 4 Metabolism

Allosteric Regulation of Associated Enzymes

Allosteric regulation provides a rapid and sensitive means of controlling the beta-oxidation pathway. The enzymes involved are modulated by the levels of key metabolites, which act as indicators of the cell's energy status. The final enzyme in each beta-oxidation cycle, 3-ketoacyl-CoA thiolase, which cleaves 3-oxooctadecanoyl-CoA(4-), is a primary site of this regulation.

A critical allosteric feedback loop involves the ratio of acetyl-CoA to free coenzyme A (CoA). libretexts.orgaocs.org High levels of acetyl-CoA, the end product of each beta-oxidation cycle, signal that the Krebs cycle is saturated and energy supply exceeds demand. This increased acetyl-CoA/CoA ratio leads to direct feedback inhibition of 3-ketoacyl-CoA thiolase, thus slowing the breakdown of 3-oxooctadecanoyl-CoA(4-). libretexts.orgaocs.org Similarly, a high NADH/NAD⁺ ratio, indicating that the electron transport chain is operating at capacity, also allosterically inhibits the beta-oxidation spiral. libretexts.orgaocs.org

Furthermore, the pathway exhibits product inhibition where each of the four main enzymes is inhibited by the specific fatty acyl-CoA intermediate it produces. libretexts.orgaocs.org Interestingly, 3-ketoacyl-CoA intermediates like 3-oxooctadecanoyl-CoA(4-) can also inhibit the preceding enzymes, enoyl-CoA hydratase and acyl-CoA dehydrogenase, creating another layer of feedback control. libretexts.orgaocs.org

A pivotal regulatory point that affects the entire pathway is the inhibition of Carnitine Palmitoyltransferase I (CPT-I) by malonyl-CoA. almerja.com Malonyl-CoA is the first committed intermediate in fatty acid synthesis. Its presence signals that the cell is in an anabolic, energy-replete state. By inhibiting CPT-I, malonyl-CoA prevents long-chain fatty acyl-CoAs from entering the mitochondrial matrix, effectively halting their oxidation and preventing a futile cycle of simultaneous synthesis and degradation. almerja.comnih.gov

Table 1: Allosteric Regulators of Enzymes in 3-Oxooctadecanoyl-CoA(4-) Metabolism

| Enzyme | Activators | Inhibitors | Function of Regulation |

|---|---|---|---|

| 3-Ketoacyl-CoA Thiolase | High CoA | High Acetyl-CoA/CoA ratio libretexts.orgaocs.org | Matches fatty acid breakdown to energy demand from the Krebs cycle. |

| 3-Hydroxyacyl-CoA Dehydrogenase | High NAD⁺ | High NADH/NAD⁺ ratio libretexts.org | Couples beta-oxidation rate to the capacity of the electron transport chain. |

| Acyl-CoA Dehydrogenases | - | Product (enoyl-CoA), 3-Ketoacyl-CoA libretexts.orgaocs.org | Fine-tunes pathway flux through product feedback. |

| Enoyl-CoA Hydratase | - | 3-Ketoacyl-CoA libretexts.orgaocs.org | Provides feedback control from downstream intermediates. |

| Carnitine Palmitoyltransferase I (CPT-I) | - | Malonyl-CoA almerja.comnih.govnih.gov | Prevents fatty acid oxidation when synthesis is active. |

Modulation by Substrate Availability and Metabolite Concentrations

The rate of 3-oxooctadecanoyl-CoA(4-) metabolism is intrinsically linked to the availability of its parent substrate, stearic acid, and the concentration of other key metabolites. Overload of fatty acid substrates can paradoxically lead to a decrease in metabolic flux due to the kinetic properties of the beta-oxidation enzymes. This phenomenon arises from competition between acyl-CoAs of different chain lengths for the same set of enzymes, which exhibit broad substrate specificity. plos.org This competition can lead to the accumulation of intermediate CoA esters, which in turn sequesters the pool of free Coenzyme A, a necessary cofactor for the 3-ketoacyl-CoA thiolase reaction, thus creating a metabolic bottleneck. plos.org

Albumin, the primary carrier of fatty acids in the bloodstream, plays a crucial, albeit indirect, role in regulating the metabolic flux through beta-oxidation. By binding to fatty acids, albumin modulates their concentration and availability to tissues. While high-affinity binding might suggest that albumin would impede fatty acid uptake, it appears to facilitate their delivery to cells.

Competitive inhibition is a key feature of metabolic regulation. Within the beta-oxidation pathway, acyl-CoA intermediates of varying chain lengths compete for the active sites of the "promiscuous" enzymes that process them. plos.org This competition is a form of regulation by substrate analogues.

The most significant competitive inhibitor in fatty acid metabolism is malonyl-CoA, an analogue of acetyl-CoA. As previously mentioned, it allosterically inhibits CPT-I, the gatekeeper enzyme for fatty acid entry into the mitochondria, thereby exerting powerful control over the entire oxidative process. almerja.comnih.gov

Transcriptional and Post-Translational Control of Enzymes Involved in its Synthesis and Degradation

Long-term regulation of 3-oxooctadecanoyl-CoA(4-) metabolism is achieved by altering the cellular concentration of the enzymes responsible for its synthesis and degradation. This is controlled at both the transcriptional and post-translational levels.

Transcriptional Control: The expression of genes encoding beta-oxidation enzymes is primarily orchestrated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a transcription factor. aocs.org PPARα is activated by fatty acids and their derivatives. Upon activation, it partners with the Retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action is greatly enhanced by the coactivator PGC-1α. libretexts.org Genes upregulated by this system include those for carnitine palmitoyltransferases and acyl-CoA dehydrogenases. libretexts.org Conversely, transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) promote the expression of genes for fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), thereby opposing beta-oxidation. aocs.org

Post-Translational Control: After synthesis, the activity of metabolic enzymes can be further modulated by post-translational modifications (PTMs). These modifications can rapidly alter enzyme function in response to cellular signals. Key PTMs in fatty acid metabolism include phosphorylation and acetylation. For example, AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates ACC, which reduces malonyl-CoA levels and thus relieves the inhibition on CPT-I, promoting fatty acid oxidation. aocs.org

Reversible acetylation of lysine (B10760008) residues is another critical PTM. Mitochondrial enzymes involved in beta-oxidation are targets for acetylation. The deacetylation of these enzymes is carried out by sirtuins, particularly the NAD⁺-dependent deacetylase SIRT3. Hyperacetylation, which can occur in states of nutrient excess or reduced SIRT3 activity, is generally associated with decreased activity of beta-oxidation enzymes. Other acylations, such as succinylation and malonylation, derived from metabolic intermediates, also modify these enzymes, creating a complex regulatory web that links the cell's metabolic state directly to enzyme function.

Advanced Research Methodologies for 3 Oxooctadecanoyl Coa 4 Studies

Quantitative Metabolomics Approaches

Quantitative metabolomics provides a powerful lens to measure the abundance of specific metabolites, including 3-oxooctadecanoyl-CoA, within a biological sample. This is crucial for understanding the metabolic state of cells and tissues under various conditions.

Application of Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the analysis of acyl-CoA species due to its high sensitivity and specificity. mdpi.comnih.gov This technique allows for the detection and quantification of a wide range of acyl-CoAs, even those at very low cellular concentrations. mdpi.comnih.gov In the context of 3-oxooctadecanoyl-CoA, LC-MS/MS can differentiate it from other long-chain acyl-CoAs and provide precise measurements. nih.gov High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, are frequently used for their accuracy in mass determination, which aids in the unambiguous identification of these compounds in complex biological matrices. nih.gov The methodology often involves selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored to enhance selectivity and achieve low detection limits. nih.gov

Table 1: Common Mass Spectrometry Fragments for Acyl-CoA Identification This table is interactive. You can sort and filter the data.

| Fragment m/z | Description | Relevance to 3-Oxooctadecanoyl-CoA |

| 428.0365 | Fragment of the CoA moiety | A characteristic fragment used to confirm the presence of a CoA ester. nih.govresearchgate.net |

| 507.9952 | Adenosine (B11128) diphosphate (B83284) (ADP) portion | Corresponds to the loss of the acyl chain and part of the pantetheine (B1680023) arm. nih.gov |

| [M+H]+ | Precursor Ion | The mass of the intact protonated molecule (e.g., 1048.36 for 3-oxooctadecanoyl-CoA). nih.gov |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for separating complex mixtures of acyl-CoAs before their detection by MS or UV absorbance. nih.govresearchgate.net Reversed-phase columns, such as C18, are typically employed to separate the acyl-CoAs based on the hydrophobicity of their fatty acyl chains. researchgate.netresearchgate.net The separation of 3-oxooctadecanoyl-CoA from its close structural relatives, like other C18 intermediates (e.g., stearoyl-CoA, oleoyl-CoA) and shorter or longer chain acyl-CoAs, is critical for accurate quantification. nih.govnih.gov The development of HPLC methods often requires careful optimization of the mobile phase composition, sometimes including ion-pairing reagents to improve the retention and separation of these anionic molecules, although this can sometimes interfere with mass spectrometry detection. nih.gov

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a dynamic approach used to track the movement of atoms through metabolic pathways. bitesizebio.com In studies of fatty acid oxidation, stable isotopes like Carbon-13 (¹³C) are used to label precursors, such as palmitate. tse-systems.com As the ¹³C-labeled palmitate is metabolized through beta-oxidation, the label is incorporated into downstream intermediates, including 3-oxooctadecanoyl-CoA. By using LC-MS to analyze the mass distribution of these intermediates, researchers can determine the rate of their formation and consumption. nih.gov

This data is then used for Metabolic Flux Analysis (MFA), a computational method that quantifies the rates (fluxes) of all reactions in a metabolic network. nih.govdrugbank.com MFA can reveal how metabolic pathways are rewired under different physiological or pathological conditions. For instance, MFA has been applied to study the effects of high levels of saturated fatty acids, demonstrating changes in the flux through fatty acid oxidation, triglyceride synthesis, and glutathione (B108866) synthesis. nih.govdrugbank.com This approach can identify critical control points and bottlenecks in metabolism related to 3-oxooctadecanoyl-CoA.

Computational Modeling and Genome-Scale Metabolic Reconstructions (GEMs)

Genome-Scale Metabolic Reconstructions (GEMs) are comprehensive in silico models that represent the entire set of metabolic reactions known to occur in an organism. frontiersin.orgnih.gov These models are constructed based on genomic and biochemical data and serve as a knowledge base of an organism's metabolic capabilities. nih.govoup.com GEMs for various organisms, from yeast to humans, include detailed pathways for fatty acid synthesis and degradation, where 3-oxooctadecanoyl-CoA is a defined intermediate. d-nb.infoplos.org

By applying constraint-based modeling techniques like Flux Balance Analysis (FBA) to these GEMs, researchers can predict metabolic flux distributions throughout the network. researchgate.netacs.org This allows for the simulation of how genetic mutations or changes in nutrient availability affect metabolic states. frontiersin.org For example, GEMs can be used to predict the metabolic consequences of enzyme deficiencies in the beta-oxidation pathway, potentially highlighting an accumulation of intermediates like 3-oxooctadecanoyl-CoA. These computational models are powerful tools for generating hypotheses and guiding metabolic engineering efforts aimed at, for example, increasing the production of lipids in microorganisms. d-nb.infoacs.org

Future Research Directions and Unresolved Questions

Elucidation of Novel Pathways Involving 3-Oxooctadecanoyl-CoA(4-)

The canonical fate of 3-oxooctadecanoyl-CoA(4-) is its cleavage into hexadecanoyl-CoA and acetyl-CoA by the enzyme 3-ketoacyl-CoA thiolase. However, emerging research into the broader landscape of fatty acid metabolism suggests the potential for alternative, non-canonical pathways involving this and other 3-oxoacyl-CoA intermediates.

Future investigations are poised to explore whether 3-oxooctadecanoyl-CoA(4-) can be shunted into other metabolic routes under specific physiological or pathological conditions. One area of interest is its potential role as a substrate for elongation or modification enzymes, leading to the synthesis of specialized lipids with unique biological activities. The discovery of non-canonical roles for other metabolic intermediates has opened the door to the possibility that 3-oxooctadecanoyl-CoA(4-) may participate in pathways beyond simple energy production.

Furthermore, the potential for "reverse" or partial beta-oxidation cycles, where 3-oxoacyl-CoAs could be utilized as building blocks, is an intriguing area for future exploration. While thermodynamically challenging, such pathways could provide a rapid mechanism for the synthesis of specific fatty acids or signaling molecules. Elucidating the enzymes and regulatory mechanisms that might govern such alternative fates of 3-oxooctadecanoyl-CoA(4-) is a key objective for future research. The development of advanced analytical techniques, such as fluxomics and targeted mass spectrometry, will be instrumental in tracing the metabolic fate of this compound and uncovering these potentially novel pathways.

Comprehensive Functional Dissection in Specific Tissues and Organisms

The metabolism of long-chain fatty acids, including the processing of 3-oxooctadecanoyl-CoA(4-), is known to exhibit significant tissue-specific variations. While the fundamental steps of beta-oxidation are conserved, the regulation and integration of this pathway with other metabolic processes differ substantially between organs such as the liver, heart, skeletal muscle, and brain.

A comprehensive functional dissection of 3-oxooctadecanoyl-CoA(4-)'s role in these specific tissues is a critical area for future research. For instance, in the liver, the flux through beta-oxidation is tightly linked to gluconeogenesis and ketogenesis. Understanding how the levels of 3-oxooctadecanoyl-CoA(4-) are managed and how they might influence these interconnected pathways is of paramount importance. In contrast, the heart relies heavily on fatty acid oxidation for its continuous energy demands, and any dysregulation in the processing of intermediates like 3-oxooctadecanoyl-CoA(4-) could have profound implications for cardiac function.

Moreover, extending these investigations to a wider range of organisms, including non-mammalian models and microorganisms, could reveal evolutionarily conserved or unique functions of this intermediate. Different organisms face diverse metabolic challenges, and studying the handling of 3-oxooctadecanoyl-CoA(4-) in these varied contexts could provide novel insights into its fundamental biological roles.

Table 1: Potential Tissue-Specific Research Questions for 3-Oxooctadecanoyl-CoA(4-)

| Tissue | Key Metabolic Context | Potential Research Questions |

| Liver | Gluconeogenesis, Ketogenesis, Lipid Synthesis | Does 3-oxooctadecanoyl-CoA(4-) accumulation influence the switch between these pathways? |

| Heart | High and Continuous Energy Demand | What are the consequences of impaired 3-oxooctadecanoyl-CoA(4-) processing on cardiac bioenergetics? |

| Skeletal Muscle | Exercise-Induced Metabolic Shifts | How do levels of 3-oxooctadecanoyl-CoA(4-) change during exercise and recovery? |

| Adipose Tissue | Lipolysis and Fatty Acid Release | Is there a feedback mechanism involving 3-oxooctadecanoyl-CoA(4-) that regulates lipolysis? |

| Brain | Specialized Lipid Metabolism | Does 3-oxooctadecanoyl-CoA(4-) have any signaling roles in neural cells? |

Systems Biology Integration for Holistic Metabolic Understanding

To achieve a truly holistic understanding of 3-oxooctadecanoyl-CoA(4-)'s role in metabolism, it is essential to move beyond studying individual reactions and pathways in isolation. Systems biology approaches, which integrate multiple layers of biological information, offer a powerful framework for contextualizing the function of this intermediate within the entire metabolic network.

Future research will increasingly rely on the integration of "multi-omics" data, including genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of fatty acid metabolism. nih.govfrontiersin.org By correlating changes in the levels of 3-oxooctadecanoyl-CoA(4-) with alterations in gene expression, protein abundance, and the concentrations of other metabolites, researchers can identify novel regulatory interactions and functional relationships. nih.govfrontiersin.org

Computational modeling will play a pivotal role in this endeavor. Kinetic models of beta-oxidation and broader metabolic networks can be used to simulate the flow of metabolites and predict how perturbations, such as enzyme deficiencies or nutrient overload, affect the concentration and fate of 3-oxooctadecanoyl-CoA(4-). plos.orgtdl.orgnih.gov These in silico experiments can generate testable hypotheses and guide future experimental work, accelerating the pace of discovery.

A key unresolved question that systems biology can help address is how the cellular concentration of 3-oxooctadecanoyl-CoA(4-) is buffered and controlled to prevent the accumulation of potentially toxic intermediates. By integrating data on enzyme kinetics, allosteric regulation, and transcriptional control, a more complete picture of the homeostatic mechanisms governing the levels of this compound can be developed.

Table 2: Systems Biology Approaches for Studying 3-Oxooctadecanoyl-CoA(4-)

| Approach | Description | Potential Insights |

| Multi-Omics Integration | Combining genomics, transcriptomics, proteomics, and metabolomics data. nih.govfrontiersin.org | Identification of novel genes and proteins associated with 3-oxooctadecanoyl-CoA(4-) metabolism and its regulation. nih.govfrontiersin.org |

| Flux Balance Analysis (FBA) | A mathematical method for predicting metabolic fluxes through a network. | Understanding the potential metabolic fates of 3-oxooctadecanoyl-CoA(4-) under different conditions. |

| Kinetic Modeling | Developing mathematical models that describe the dynamic behavior of metabolic pathways. plos.orgtdl.orgnih.gov | Simulating the concentration changes of 3-oxooctadecanoyl-CoA(4-) in response to various stimuli and predicting metabolic bottlenecks. plos.orgtdl.orgnih.gov |

| Metabolic Network Reconstruction | Creating comprehensive maps of metabolic pathways based on genomic and biochemical data. | Placing 3-oxooctadecanoyl-CoA(4-) within the broader context of cellular metabolism and identifying all potential interacting pathways. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-oxooctadecanoyl-CoA(4-) in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity. The exact mass of 1071.3918 Da (for the protonated form) enables precise identification via high-resolution MS . For quantification, isotope-labeled internal standards (e.g., ¹³C or ²H analogs) should be used to correct for matrix effects. Reverse-phase HPLC with UV detection (at 260 nm for the CoA moiety) is a complementary method but requires rigorous validation against MS data to avoid co-elution artifacts .

Q. What enzymatic pathways involve 3-oxooctadecanoyl-CoA(4-), and how can their activity be experimentally assessed?

- Methodological Answer : This compound is a key intermediate in mitochondrial β-oxidation, produced by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) and consumed by thiolase (EC 2.3.1.16) . To study enzymatic activity:

- Enzyme assays : Monitor NADH production (for dehydrogenase activity) at 340 nm or track CoA release via DTNB (5,5′-dithiobis-2-nitrobenzoic acid) assays.

- Kinetic parameters : Use purified enzymes and vary substrate concentrations under controlled pH (7.3 optimal for CoA species ).

- Inhibitor studies : Employ competitive inhibitors like methylmalonyl-CoA to elucidate regulatory mechanisms .

Q. How is 3-oxooctadecanoyl-CoA(4-) synthesized for in vitro studies?

- Methodological Answer :

- Chemical synthesis : Start with octadecanoic acid, introduce the 3-oxo group via α-ketoglutarate-dependent dioxygenase or chemical oxidation. Activate the fatty acid to CoA using acyl-CoA synthetase (EC 6.2.1.3) .

- Enzymatic preparation : Use recombinantly expressed β-oxidation enzymes (e.g., from E. coli) to convert longer-chain acyl-CoA precursors into 3-oxooctadecanoyl-CoA(4-) .

- Validation : Confirm purity via LC-MS and compare retention times with reference standards indexed in Reaxys/SciFinder .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study the dynamics of 3-oxooctadecanoyl-CoA(4-) in lipid metabolism?

- Methodological Answer :

- Isotopic tracing : Use ¹³C-labeled palmitate to track incorporation into 3-oxooctadecanoyl-CoA(4-) via β-oxidation. Analyze labeling patterns with LC-MS/MS and model flux rates using software like INCA or OpenFlux .

- Compartmentalization : Differentiate mitochondrial vs. peroxisomal contributions by isolating organelles via differential centrifugation and measuring enzyme-specific activities .

Q. How do researchers resolve contradictions in reported data on 3-oxooctadecanoyl-CoA(4-) accumulation under pathological conditions?

- Methodological Answer : Discrepancies often arise from model systems (e.g., cell lines vs. tissue samples) or analytical variability. Strategies include:

- Standardized protocols : Adopt consensus guidelines for sample preparation (e.g., rapid quenching of metabolism in tissues).

- Multi-omics integration : Correlate acyl-CoA levels with transcriptomic/proteomic data to identify regulatory nodes .

- Replication studies : Validate findings across independent cohorts and use meta-analysis to assess effect sizes .

Q. What structural characterization techniques are suitable for studying 3-oxooctadecanoyl-CoA(4-) interactions with enzymes?

- Methodological Answer :

- NMR spectroscopy : Assign chemical shifts to the β-keto group and CoA moieties in D₂O buffers (pH 7.3) to study conformational changes upon enzyme binding .

- X-ray crystallography : Co-crystallize with thiolase or dehydrogenase enzymes to resolve active-site interactions (requires high-purity protein and ligand) .

- Molecular docking : Use structures from the PDB (e.g., 1AFW for thiolase) to predict binding affinities with tools like AutoDock .

Q. What are the methodological considerations for distinguishing in vitro vs. in vivo roles of 3-oxooctadecanoyl-CoA(4-)?

- Methodological Answer :

- In vitro systems : Use isolated mitochondria/peroxisomes to control substrate availability and pH. Monitor product formation (acetyl-CoA) via coupled assays .

- In vivo models : Employ knockout mice (e.g., Hadhb⁻/⁻) or isotope-infusion studies to assess physiological turnover rates .

- Data reconciliation : Normalize in vitro kinetic data to tissue-specific enzyme expression levels (quantified via proteomics) .

Q. How can cross-disciplinary approaches enhance research on 3-oxooctadecanoyl-CoA(4-) in metabolic disorders?

- Methodological Answer :

- Systems biology : Integrate lipidomic data with GWAS hits to identify genetic variants affecting β-oxidation efficiency .

- Computational modeling : Predict accumulation thresholds in diseases like LCAD deficiency using kinetic models of acyl-CoA metabolism .

- Clinical translation : Validate biomarkers in patient plasma using MRM (multiple reaction monitoring) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.